molecular formula C21H19FN2O3 B4058292 N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B4058292
M. Wt: 366.4 g/mol
InChI Key: AFWXVQPWMMJXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified them as potent and selective inhibitors of the Met kinase family. These compounds have shown promise in preclinical cancer models, demonstrating complete tumor stasis in certain cases and advancing to clinical trials due to their efficacy and safety profiles (Schroeder et al., 2009).

Antiviral Research

Studies on compounds with the 6-oxo-1,6-dihydropyridine core structure have explored their use in antiviral therapies, particularly for HIV. For example, research into the metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy has provided valuable insights into the pharmacokinetics of such compounds, aiding in the development of more effective antiviral drugs (Monteagudo et al., 2007).

Drug Development and Pharmacokinetics

The synthesis and characterization of new compounds for potential therapeutic applications involve understanding their solid-state structures and pharmacokinetic properties. For instance, raltegravir monohydrate, a recognized HIV integrase inhibitor, has been studied for its solid-state structure, offering insights into the molecular interactions and stability that influence its therapeutic efficacy (Yamuna et al., 2013).

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-27-19-8-5-15(6-9-19)13-24(14-16-3-2-4-18(22)11-16)21(26)17-7-10-20(25)23-12-17/h2-12H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXVQPWMMJXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC(=CC=C2)F)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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